molecular formula C9H8ClFO2 B3018899 2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane CAS No. 170876-52-5

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane

Cat. No.: B3018899
CAS No.: 170876-52-5
M. Wt: 202.61
InChI Key: PHEDKFOYOQFXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8ClFO2. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane typically involves the reaction of 3-chloro-4-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This interaction can occur with various molecular targets, including enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane
  • 2-[(3-Chloro-5-fluorophenoxy)methyl]oxirane
  • 2-[(3-Chloro-4-bromophenoxy)methyl]oxirane

Uniqueness

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-3-6(1-2-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDKFOYOQFXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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